3-(4-tert-butylphenyl)-5-[(2,5-dimethylbenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-tert-butylphenyl)-5-[(2,5-dimethylbenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole is a synthetic organic compound belonging to the triazole family. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-tert-butylphenyl)-5-[(2,5-dimethylbenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole typically involves multi-step organic reactions. A common approach might include:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
Substitution Reactions: Introduction of the tert-butylphenyl, dimethylbenzylsulfanyl, and methoxyphenyl groups can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the triazole ring or the aromatic substituents.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the triazole core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones.
Scientific Research Applications
Chemistry
Catalysis: Triazole derivatives are often used as ligands in catalytic systems.
Materials Science: Used in the development of polymers and advanced materials.
Biology and Medicine
Antimicrobial Agents: Triazole compounds are known for their antifungal and antibacterial properties.
Pharmaceuticals: Potential use in drug development for various therapeutic areas.
Industry
Agriculture: Used as fungicides and herbicides.
Chemical Industry: Employed in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-(4-tert-butylphenyl)-5-[(2,5-dimethylbenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, inhibiting or modulating their activity. The molecular pathways involved would be specific to the biological system being targeted.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound, known for its broad range of biological activities.
Fluconazole: A well-known antifungal agent with a triazole core.
Itraconazole: Another antifungal agent with structural similarities.
Uniqueness
3-(4-tert-butylphenyl)-5-[(2,5-dimethylbenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole is unique due to its specific substituents, which may confer distinct biological or chemical properties compared to other triazole derivatives.
Properties
Molecular Formula |
C28H31N3OS |
---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)-5-[(2,5-dimethylphenyl)methylsulfanyl]-4-(4-methoxyphenyl)-1,2,4-triazole |
InChI |
InChI=1S/C28H31N3OS/c1-19-7-8-20(2)22(17-19)18-33-27-30-29-26(21-9-11-23(12-10-21)28(3,4)5)31(27)24-13-15-25(32-6)16-14-24/h7-17H,18H2,1-6H3 |
InChI Key |
XNYVZZBBYNOVQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.